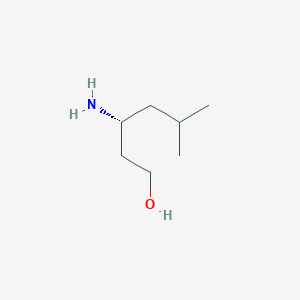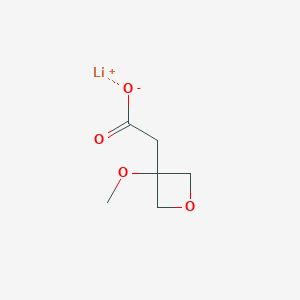
Lithium 2-(3-methoxyoxetan-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(3-methoxyoxetan-3-yl)acetate typically involves the reaction of 2-(3-methoxyoxetan-3-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and air from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(3-methoxyoxetan-3-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other cations in the presence of suitable reagents.
Oxidation and Reduction Reactions:
Addition Reactions: The oxetane ring can open up under certain conditions, allowing for addition reactions with other compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various lithium salts, while oxidation reactions could produce corresponding oxides or hydroxides.
Scientific Research Applications
Lithium 2-(3-methoxyoxetan-3-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Lithium 2-(3-methoxyoxetan-3-yl)acetate is not fully understood. it is believed to involve interactions with various molecular targets, including enzymes and receptors. Lithium ions are known to inhibit enzymes such as glycogen synthase kinase 3 and inositol monophosphatases, which may contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Lithium 2,3,6-trichlorobenzenesulfinate
- Lithium triisopropoxy (6-methylpyridin-2-yl)borate
- Lithium 2-(quinolin-2-yl)acetate
Uniqueness
Lithium 2-(3-methoxyoxetan-3-yl)acetate is unique due to its oxetane ring structure, which imparts distinct chemical properties compared to other organolithium compounds. This structural feature makes it a valuable reagent in organic synthesis and materials science .
Properties
Molecular Formula |
C6H9LiO4 |
|---|---|
Molecular Weight |
152.1 g/mol |
IUPAC Name |
lithium;2-(3-methoxyoxetan-3-yl)acetate |
InChI |
InChI=1S/C6H10O4.Li/c1-9-6(2-5(7)8)3-10-4-6;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
GVDXVBULASFXHE-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].COC1(COC1)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B12943763.png)

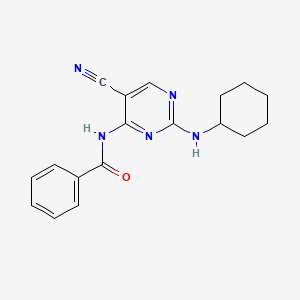

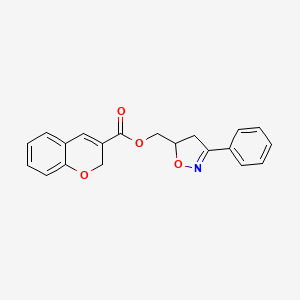


![Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12943800.png)

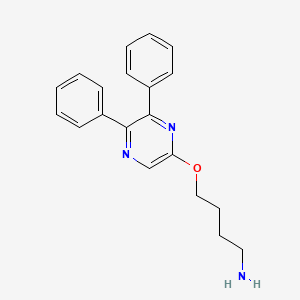
![4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12943810.png)
![(S)-6-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12943819.png)
